molecular formula C10H12BrNO B1651067 8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 1220694-87-0

8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1651067
CAS No.: 1220694-87-0
M. Wt: 242.11
InChI Key: DUSBODFYCJJZET-UHFFFAOYSA-N
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Description

8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 8th position and a methoxy group at the 6th position on the isoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 6-methoxy-1,2,3,4-tetrahydroisoquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 6-methoxy-1,2,3,4-tetrahydroisoquinoline.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: 6-Methoxy-1,2,3,4-tetrahydroisoquinoline.

    Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 8-Methoxy-1,2,3,4-tetrahydroisoquinoline
  • 8-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline
  • 6-Bromo-1,2,3,4-tetrahydroisoquinoline

Uniqueness

8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the specific positioning of the bromine and methoxy groups, which can influence its chemical reactivity and biological activity. This distinct structure allows for targeted modifications and the development of derivatives with potentially enhanced properties.

Properties

IUPAC Name

8-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-13-8-4-7-2-3-12-6-9(7)10(11)5-8/h4-5,12H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSBODFYCJJZET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CNCC2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401235698
Record name 8-Bromo-1,2,3,4-tetrahydro-6-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401235698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220694-87-0
Record name 8-Bromo-1,2,3,4-tetrahydro-6-methoxyisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220694-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-1,2,3,4-tetrahydro-6-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401235698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Paraformaldehyde (660 mg; WAKO) was added to a formic acid (50 mL) solution of Intermediate 4 (4.33 g) at 50° C. and the resulting mixture was stirred as it was for 13 hours and 30 minutes. The solvent was evaporated under reduced pressure followed by the addition of dichloromethane (100 mL) and 1 N aqueous sodium hydroxide solution (100 mL) to extract the reaction mixture, and the aqueous layer was further extracted with dichloromethane. The organic layer was combined and dried and then the solvent was evaporated under reduced pressure to give the title compound (4.49 g).
Quantity
660 mg
Type
reactant
Reaction Step One
Quantity
4.33 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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